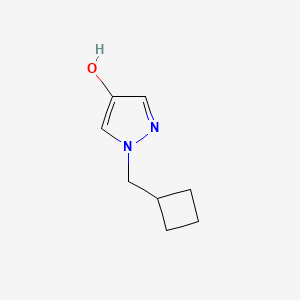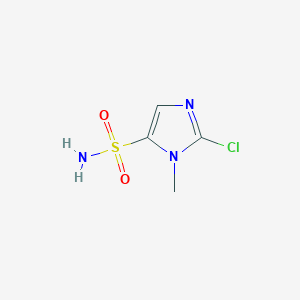
2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride
Descripción general
Descripción
“2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride” is a chemical compound with the molecular formula C8H18Cl2N2O2 . It is a research-use-only product . The compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(N1CCCCC1)(C(O)=O)C . The InChI code for the compound is 1S/C9H17NO2/c1-9(2,8(11)12)10-6-4-3-5-7-10/h3-7H2,1-2H3,(H,11,12) . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 245.15 . Unfortunately, other physical and chemical properties like boiling point, density, etc., are not available in the retrieved resources .Aplicaciones Científicas De Investigación
Synthesis and Material Science
Polyamides Synthesis : The compound has been used in the synthesis of polyamides, involving reactions with diamines like piperazine. These polyamides are soluble in various solvents, including water, and have potential applications in material science (Hattori & Kinoshita, 1979).
Polyamides with Uracil and Adenine : Another study demonstrated its use in synthesizing polyamides containing uracil and adenine. This indicates its utility in creating materials with specific chemical functionalities (Hattori & Kinoshita, 1979).
Chemistry and Pharmacology
Piperazine-Based Tertiary Amino Alcohols : It has been used in the synthesis of piperazine-based tertiary amino alcohols. These compounds were further converted to dihydrochlorides and tested for their antitumor activity (Hakobyan et al., 2020).
Anti-Malarial Agents : There's research on synthesizing anti-malarial agents using piperazine compounds, indicating its potential in developing new treatments for malaria (Mi Sui-qing, 2010).
Chemical Engineering and Environmental Science
- Mass-Separating Agents : The compound has been evaluated as a mass-separating agent in the separation of propanols and water azeotropic mixtures. This shows its potential in industrial separation processes (Taha, 2016).
Additional Applications
Synthesis of Biologically Active Compounds : It's also been used in the synthesis of differentially protected hydroxymethyl piperazines, which are valuable in preparing biologically active compounds and chemical scaffolds for combinatorial libraries (Gao & Renslo, 2007).
Anticonvulsant and Antinociceptive Molecules : The compound has been involved in synthesizing hybrid anticonvulsants, combining chemical fragments of known antiepileptic drugs. This suggests its role in the development of new therapies for epilepsy and pain management (Kamiński et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-2-piperazin-1-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-8(2,7(11)12)10-5-3-9-4-6-10;;/h9H,3-6H2,1-2H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAMLXYUWSGYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1435833.png)





![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1435841.png)
![4-[(7S,10S,13R,14R,17R)-7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid](/img/structure/B1435842.png)
![Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435843.png)

![2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile](/img/structure/B1435846.png)
